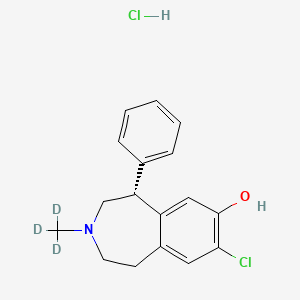
Lapaquistat-d9 Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lapaquistat-d9 Acetate is a labeled squalene synthase inhibitor. It is a derivative of Lapaquistat acetate, which was investigated for its potential to lower cholesterol levels by inhibiting the enzyme squalene synthase. This enzyme is a key player in the biosynthesis of cholesterol, making this compound a compound of interest in the treatment of hypercholesterolemia and related cardiovascular diseases .
Métodos De Preparación
The synthesis of Lapaquistat-d9 Acetate involves several steps, starting with the preparation of the core structure, followed by the introduction of the deuterium-labeled acetate group. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of Deuterium Label: The deuterium-labeled acetate group is introduced through a specific reaction that replaces hydrogen atoms with deuterium. This step is crucial for creating the labeled compound.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm the structure and purity
Análisis De Reacciones Químicas
Lapaquistat-d9 Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol
Aplicaciones Científicas De Investigación
Lapaquistat-d9 Acetate has several scientific research applications:
Chemistry: It is used as a tool to study the biosynthesis of cholesterol and the role of squalene synthase in this process.
Biology: The compound is used in biological studies to investigate the effects of squalene synthase inhibition on cellular processes and lipid metabolism.
Medicine: this compound is explored for its potential therapeutic applications in lowering cholesterol levels and treating hypercholesterolemia.
Industry: The compound is used in the development of new cholesterol-lowering drugs and in the study of metabolic pathways related to cholesterol biosynthesis
Mecanismo De Acción
Lapaquistat-d9 Acetate exerts its effects by inhibiting the enzyme squalene synthase. This enzyme catalyzes the conversion of farnesyl diphosphate to squalene, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream. The inhibition of squalene synthase also affects other pathways related to lipid metabolism .
Comparación Con Compuestos Similares
Lapaquistat-d9 Acetate is unique compared to other squalene synthase inhibitors due to its deuterium labeling, which allows for more precise studies of its metabolic pathways and effects. Similar compounds include:
Lapaquistat Acetate: The non-labeled version of the compound, which also inhibits squalene synthase but lacks the deuterium label.
Statins: These drugs inhibit HMG-CoA reductase, another enzyme in the cholesterol biosynthesis pathway, but they do not target squalene synthase.
Farnesyl Transferase Inhibitors: These compounds inhibit the enzyme farnesyl transferase, which is involved in the post-translational modification of proteins, but they do not directly affect cholesterol biosynthesis
This compound stands out due to its specific inhibition of squalene synthase and its use in detailed metabolic studies.
Propiedades
Fórmula molecular |
C33H41ClN2O9 |
|---|---|
Peso molecular |
654.2 g/mol |
Nombre IUPAC |
2-[1-[2-[(3R,5S)-1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-yl]acetic acid |
InChI |
InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40)/t27-,30-/m1/s1/i11D2,12D2,13D2,14D2,21D |
Clave InChI |
CMLUGNQVANVZHY-LUBFGMIQSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(C1([2H])CC(=O)O)([2H])[2H])([2H])[2H])C(=O)C[C@@H]2C(=O)N(C3=C(C=C(C=C3)Cl)[C@H](O2)C4=C(C(=CC=C4)OC)OC)CC(C)(C)COC(=O)C)([2H])[2H])[2H] |
SMILES canónico |
CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


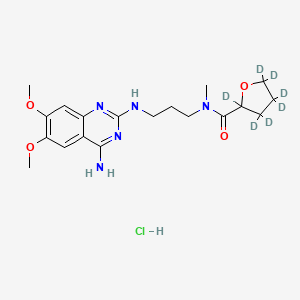
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
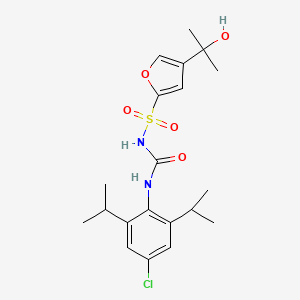
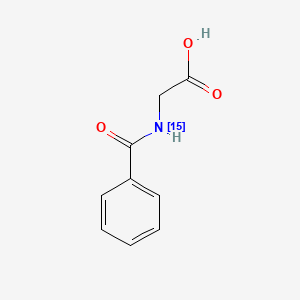
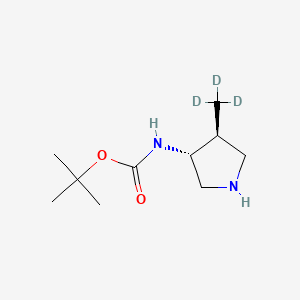
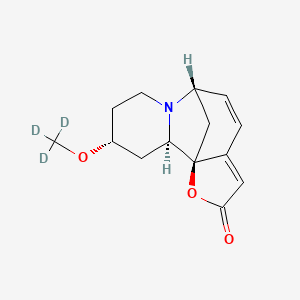
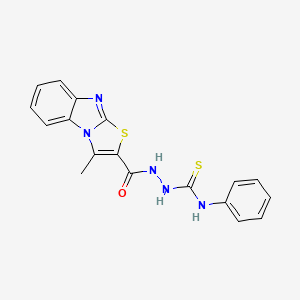
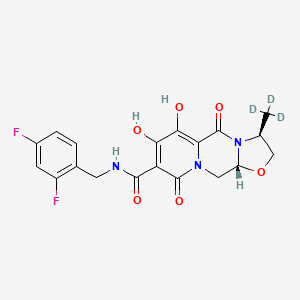
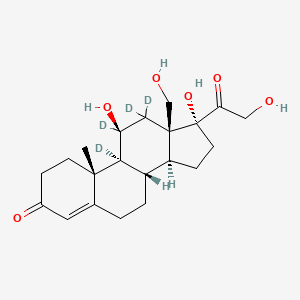


![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
